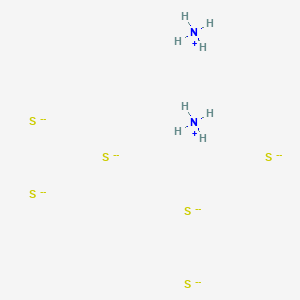
Diammonium hexasulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium hexasulphide, also known as diazanium hexasulfide, is a chemical compound with the formula (NH₄)₂S₆. It is a polysulfide compound that contains six sulfur atoms in its structure. Polysulfides are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diammonium hexasulphide can be synthesized through the reaction of ammonium sulfide with elemental sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the desired polysulfide compound. The general reaction is as follows:
(NH4)2S+5S→(NH4)2S6
The reaction is usually carried out in an aqueous solution at a temperature range of 20-30°C. The pH of the solution is maintained around neutral to slightly acidic conditions to facilitate the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ammonium sulfide and sulfur are mixed in precise stoichiometric ratios. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through filtration and crystallization processes to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diammonium hexasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form lower polysulfides or elemental sulfur.
Substitution: It can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often conducted in non-aqueous solvents under inert atmosphere.
Substitution: Substitution reactions can be carried out using halogens or other electrophilic reagents in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Higher polysulfides or sulfur oxides.
Reduction: Lower polysulfides or elemental sulfur.
Substitution: Compounds where sulfur atoms are replaced by other atoms or groups.
Aplicaciones Científicas De Investigación
Diammonium hexasulphide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used as an additive in lubricants and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of diammonium hexasulphide involves its ability to release sulfur atoms, which can interact with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The polysulfide structure allows it to participate in redox reactions, which are crucial for its biological and chemical activities.
Comparación Con Compuestos Similares
Diammonium hexasulphide can be compared with other polysulfides such as:
Diammonium pentasulphide: Contains five sulfur atoms and has similar chemical properties but different reactivity.
Diammonium tetrasulphide: Contains four sulfur atoms and is less reactive compared to hexasulphide.
Diammonium trisulphide: Contains three sulfur atoms and has distinct chemical behavior due to its shorter sulfur chain.
The uniqueness of this compound lies in its higher sulfur content, which imparts unique chemical and biological properties, making it suitable for specific applications that other polysulfides may not be able to fulfill.
Propiedades
Número CAS |
60581-61-5 |
|---|---|
Fórmula molecular |
H8N2S6-10 |
Peso molecular |
228.5 g/mol |
Nombre IUPAC |
diazanium;hexasulfide |
InChI |
InChI=1S/2H3N.6S/h2*1H3;;;;;;/q;;6*-2/p+2 |
Clave InChI |
MZHMSWMZLVBJRY-UHFFFAOYSA-P |
SMILES canónico |
[NH4+].[NH4+].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
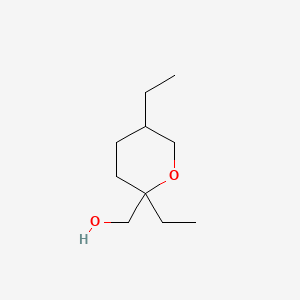


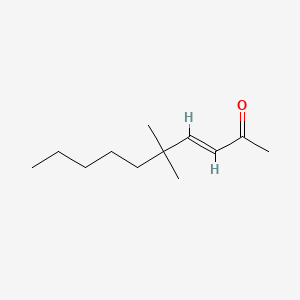

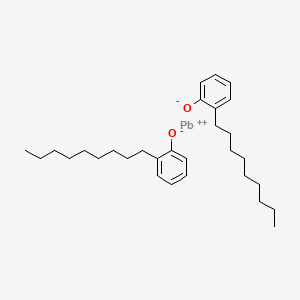

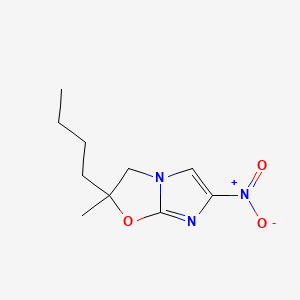
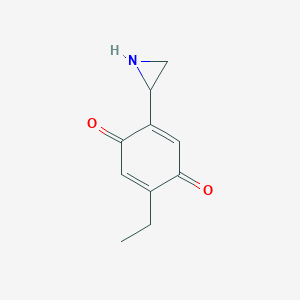
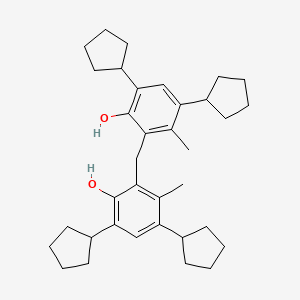
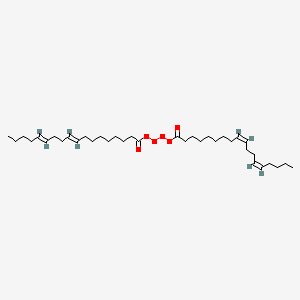
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
